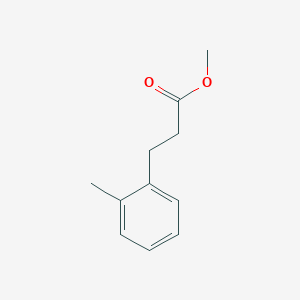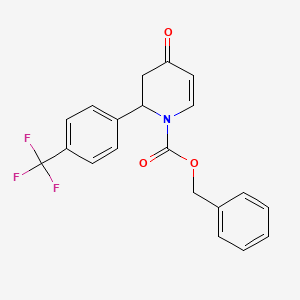
Zinc,chloro(2-pyridiylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc,chloro(2-pyridiylmethyl)-, also known as 2-Pyridinylmethyl zinc chloride, is an organic zinc compound with the chemical formula C(_6)H(_6)ClNZn. It is a white solid that is relatively stable in air. This compound is widely used in organic synthesis due to its ability to catalyze the formation of carbon-carbon and carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc,chloro(2-pyridiylmethyl)- can be synthesized through the reaction of 2-bromomethylpyridine with zinc powder. This reaction is typically carried out in an anhydrous solvent and is facilitated by heating. Zinc chloride is often added as a catalyst to promote the reaction. The general reaction scheme is as follows:
2-Bromomethylpyridine+Zn→2-Pyridinylmethyl zinc chloride
Industrial Production Methods
In industrial settings, the production of Zinc,chloro(2-pyridiylmethyl)- follows similar principles but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Zinc,chloro(2-pyridiylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are commonly used.
Catalysts: Zinc chloride is often used as a catalyst to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Zinc,chloro(2-pyridiylmethyl)- with an amine can produce a substituted pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, Zinc,chloro(2-pyridiylmethyl)- is used as a reagent in organic synthesis. It is particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, making it useful in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and nucleotides, through its ability to form stable bonds with nitrogen-containing groups.
Medicine
In medicinal chemistry, Zinc,chloro(2-pyridiylmethyl)- is explored for its potential to create new pharmaceutical compounds. Its ability to form stable complexes with various ligands makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism by which Zinc,chloro(2-pyridiylmethyl)- exerts its effects involves the coordination of the zinc atom with nitrogen and chlorine atoms. This coordination facilitates the formation of new bonds by stabilizing transition states and intermediates during chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from nucleophiles and promoting bond formation.
Comparison with Similar Compounds
Similar Compounds
Zinc,chloro(2-pyridyl)-: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
Zinc,chloro(2-pyridylmethyl)-: Similar but with different substituents on the pyridine ring, leading to variations in chemical behavior.
Zinc,chloro(2-pyridylmethyl)-: Another variant with different substituents, impacting its use in synthesis.
Uniqueness
Zinc,chloro(2-pyridiylmethyl)- is unique due to its specific structure, which allows for versatile reactivity in forming both carbon-carbon and carbon-nitrogen bonds. This makes it particularly valuable in organic synthesis compared to other zinc-based reagents.
Properties
Molecular Formula |
C6H6ClNZn |
|---|---|
Molecular Weight |
192.9 g/mol |
IUPAC Name |
zinc;2-methanidylpyridine;chloride |
InChI |
InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
SBULFARTIUECRB-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=N1.[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)



![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)


![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)


